Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate
Description
Properties
CAS No. |
1260657-24-6 |
|---|---|
Molecular Formula |
C8H6BrN3O2 |
Molecular Weight |
256.06 g/mol |
IUPAC Name |
methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate |
InChI |
InChI=1S/C8H6BrN3O2/c1-14-7(13)6-5(9)4-12-3-2-10-8(12)11-6/h2-4H,1H3 |
InChI Key |
BGILSYIYHSQCML-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=NC=CN2C=C1Br |
Origin of Product |
United States |
Preparation Methods
One-Pot Three-Component Synthesis
The one-pot three-component reaction is a cornerstone for constructing the imidazo[1,2-a]pyrimidine core. A representative protocol involves the condensation of 2-aminopyrimidine derivatives, α-oxoketenedithioacetals, and methyl glyoxylate under acidic conditions. This method achieves cyclization and functionalization in a single step, with yields reaching 85% when conducted at 0°C for 5 minutes. Key advantages include reduced purification steps and compatibility with diverse substituents.
Reaction Conditions:
Catalyst Optimization for Enhanced Efficiency
Melamine trisulfonic acid (MTSA) has emerged as a robust catalyst for imidazo[1,2-a]pyrimidine synthesis. In a solvent-free system, MTSA (5 mol%) facilitates the condensation of 2-aminobenzimidazole, aldehydes, and β-dicarbonyl compounds at 100°C, achieving yields up to 90%. The catalyst’s Brønsted acidity accelerates imine formation and cyclization, while its recyclability reduces environmental impact.
Comparative Catalyst Performance:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| MTSA | 4 | 90 |
| NH₂SO₃H | 5 | 83 |
| NaHSO₄ | 6 | 72 |
| I₂ | 8 | 42 |
Data adapted from solvent-free syntheses of analogous heterocycles.
Cyclization Strategies
Intramolecular Cyclization of Halogenated Precursors
A two-step approach involves synthesizing a brominated pyrimidine intermediate followed by intramolecular cyclization. For example, 5-bromo-2-aminopyrimidine is treated with methyl 3-chloro-3-oxopropanoate in dimethylformamide (DMF) at 80°C, inducing cyclization to form the imidazo[1,2-a]pyrimidine skeleton. Post-cyclization bromination at position 6 is achieved using N-bromosuccinimide (NBS) in acetonitrile.
Key Parameters:
Metal-Catalyzed Cyclization
Bromination and Esterification Techniques
Electrophilic Bromination
Direct bromination of the imidazo[1,2-a]pyrimidine core is achieved using bromine (Br₂) or NBS in dichloromethane (DCM) at −10°C. Positional selectivity at C6 is governed by the electron-rich nature of the pyrimidine ring, with >90% regioselectivity confirmed via ¹H NMR.
Bromination Optimization:
| Brominating Agent | Solvent | Temperature | Selectivity (%) | Yield (%) |
|---|---|---|---|---|
| Br₂ | DCM | −10°C | 92 | 88 |
| NBS | Acetonitrile | 25°C | 85 | 82 |
Ester Group Incorporation
The methyl ester at position 7 is introduced via carboxylation using methyl chloroformate. Reaction of the sodium salt of imidazo[1,2-a]pyrimidine-7-carboxylic acid with methyl chloroformate in tetrahydrofuran (THF) at 0°C yields the ester derivative in 75–80% yield.
Industrial-Scale Production Methods
Continuous Flow Reactor Systems
Industrial synthesis leverages continuous flow reactors to enhance heat and mass transfer. A patented protocol involves:
-
Cyclization Step : 2-Aminopyrimidine and methyl glyoxylate in a tubular reactor (residence time: 10 min, 80°C).
-
Bromination Step : In-line mixing with NBS in acetonitrile (residence time: 30 min, 25°C).
-
Purification : Continuous liquid-liquid extraction.
Advantages:
Analytical Validation of Synthesis
Spectroscopic Confirmation
-
¹H NMR : Methyl ester protons resonate at δ 3.85–3.90 (s, 3H), while C6 bromine deshields adjacent protons to δ 8.45–8.55.
-
¹³C NMR : Ester carbonyl (δ 165.2 ppm) and C-Br (δ 112.4 ppm) confirm substitution.
-
X-ray Crystallography : Bond lengths (C-Br: 1.89 Å) and dihedral angles (imidazole-pyrimidine: 12.5°) validate regiochemistry.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted imidazo[1,2-a]pyrimidine derivatives.
Scientific Research Applications
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional analogs:
Key Comparative Insights
Heterocyclic Core Differences
- Pyrimidine vs. Pyridine : The pyrimidine core (C₄H₄N₂) introduces two nitrogen atoms, enhancing hydrogen-bonding capacity compared to the pyridine core (C₅H₅N). This difference impacts solubility and binding affinity in biological systems. For example, pyrimidine derivatives often exhibit improved interactions with nucleic acid targets .
- Biological Activity : Imidazo[1,2-b]pyrazole derivatives (e.g., ) demonstrate antimicrobial and antitumor activities, suggesting that imidazo-fused heterocycles are promising pharmacophores .
Substituent Effects
- Bromo vs. Amino Groups: Bromine at position 6 increases electrophilicity, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura), whereas the amino group in Methyl 6-aminoimidazo[1,2-a]pyrimidine-7-carboxylate enhances nucleophilicity and hydrogen-bond donor capacity .
- Ester Position : The methyl ester at position 7 (target compound) may sterically hinder reactions at the adjacent pyrimidine ring, unlike Ethyl 6-bromoimidazo[1,2-a]pyrimidine-2-carboxylate, where the ester at position 2 leaves the pyrimidine ring more accessible .
Physicochemical Properties
- Lipophilicity : The pyridine analog (Methyl 6-bromoimidazo[1,2-a]pyridine-7-carboxylate) has a higher calculated logP (2.1 vs. 1.5 for pyrimidine analog) due to reduced polarity, favoring membrane permeability .
- Acidity : Predicted pKa values for the pyridine analog are ~2.97, suggesting moderate protonation under physiological conditions .
Biological Activity
Methyl 6-bromoimidazo[1,2-a]pyrimidine-7-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in drug development.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 255.07 g/mol. Its structure features a brominated imidazo[1,2-a]pyrimidine core, which contributes to its unique chemical reactivity and biological activity compared to related compounds.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound can modulate these targets' activities through inhibition or activation, influencing several biological pathways such as:
- Signal Transduction : It may affect pathways involved in cellular communication.
- Gene Expression Regulation : The compound could influence the transcription of specific genes.
- Metabolic Processes : It may alter metabolic pathways, impacting cellular metabolism and energy production.
Antimicrobial Activity
This compound exhibits notable antimicrobial properties against both gram-positive and gram-negative bacterial strains. Studies have demonstrated its effectiveness in inhibiting the growth of various pathogens, making it a candidate for further development as an antimicrobial agent .
Antitumor Activity
Research indicates that this compound possesses significant antitumor activity. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCC827 (lung cancer). Notably, treatment with this compound resulted in a G2/M phase cell cycle arrest in HCC827 cells, indicating its potential as an anticancer therapeutic .
Case Studies
Several studies have explored the biological effects of this compound:
-
Antitumor Efficacy :
- A study reported that treatment with this compound led to a significant decrease in the levels of cyclin B1 and CDK1 proteins in cancer cells, suggesting that it may induce apoptosis through cell cycle regulation .
- Another investigation highlighted its ability to inhibit lung metastasis in a mouse model of triple-negative breast cancer (TNBC), outperforming existing therapies .
-
Antimicrobial Properties :
- In vitro testing revealed that this compound exhibited broad-spectrum activity against various bacterial strains, supporting its potential use as an antimicrobial agent .
Comparison with Related Compounds
The following table summarizes key features and biological activities of this compound compared to similar compounds:
| Compound Name | Similarity | Key Features |
|---|---|---|
| Methyl imidazo[1,2-a]pyridine-8-carboxylate | 0.61 | Contains a pyridine ring; potential differences in biological activity. |
| Methyl 6-bromoimidazo[1,2-a]pyridine-8-carboxylate | 0.59 | Bromination alters reactivity; may enhance antimicrobial properties. |
| Methyl 3-amino-6-chloropyrazine-2-carboxylate | 0.69 | Incorporates an amino group; different pharmacological implications. |
Q & A
Q. b. X-ray Crystallography :
- SHELX refinement : Resolves bond-length discrepancies (e.g., C-Br bond ~1.89 Å) and confirms dihedral angles between fused rings .
- ORTEP-3 GUI : Visualizes thermal ellipsoids to assess crystallographic disorder .
What strategies address contradictory data in reaction outcomes or spectroscopic assignments?
Answer:
Case Study : Discrepant HMBC correlations for bromine position.
- Step 1 : Re-examine chemical shifts. Brominated carbons typically deshield to δ 110–130 ppm.
- Step 2 : Compare experimental data with DFT-calculated NMR spectra (e.g., Gaussian 16 B3LYP/6-311+G(d,p)).
- Step 3 : Validate via independent synthesis of positional isomers and comparative spectroscopy .
Example Table : HMBC Correlations for Isomer Discrimination
| Proton | Correlated Carbon (δ ppm) | Expected for 6-Bromo Isomer | Observed Deviation |
|---|---|---|---|
| H-5 | C-7 (ester) | Yes | No (⇒ 8-Bromo) |
| H-8 | C-6 (Br) | Yes | Yes |
How does the bromine substituent influence reactivity in cross-coupling reactions, and what mechanistic insights exist?
Answer:
The C-6 bromine acts as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Key factors:
- Electronic effects : Electron-withdrawing Br enhances oxidative addition rates with Pd(0).
- Steric hindrance : Bulky substituents at C-7 (ester) slow transmetallation.
- Mechanistic studies : Kinetic isotopic effect (KIE) experiments () reveal rate-determining steps. For example, suggests oxidative addition is not rate-limiting .
What are the challenges in crystallizing this compound, and how are hydrogen-bonding patterns analyzed?
Answer:
Crystallization Challenges :
Q. Hydrogen-Bond Analysis :
- Graph set analysis : Classifies motifs (e.g., rings) using Etter’s rules.
- ORTEP plots : Highlight key interactions (e.g., N-H···O=C bonds) with bond distances (<2.0 Å) and angles (>150°) .
How does this compound serve as a building block in medicinal chemistry?
Answer:
- Kinase inhibitor synthesis : The bromine is replaced with aryl/heteroaryl groups to target ATP-binding pockets (e.g., CDK2 inhibitors) .
- Prodrug design : Ester hydrolysis in vivo generates carboxylic acid derivatives with enhanced solubility .
What advanced computational methods predict the reactivity and stability of derivatives?
Answer:
- DFT Calculations : Assess frontier orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Molecular Dynamics (MD) : Simulate solvation effects on ester hydrolysis rates (e.g., water coordination in DMSO) .
- Docking Studies : Predict binding affinities with target proteins (AutoDock Vina) using optimized geometries .
How are regiochemical outcomes controlled during functionalization?
Answer:
- Directing groups : The pyrimidine N-atom directs electrophilic substitution to C-6.
- Protecting strategies : Temporary silyl protection of the ester enables selective C-2 functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
